molecular formula C17H17F4N3O B2959878 5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2380081-71-8

5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2959878
CAS No.: 2380081-71-8
M. Wt: 355.337
InChI Key: YKJXUNWHCVJGGX-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a fluoro group and a piperidinyl-oxy group The presence of the trifluoromethyl group in the phenyl ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the fluoro group, and attachment of the piperidinyl-oxy moiety. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrimidines and piperidine derivatives, such as:

Uniqueness

The uniqueness of 5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N3O/c18-14-9-22-16(23-10-14)25-15-5-7-24(8-6-15)11-12-1-3-13(4-2-12)17(19,20)21/h1-4,9-10,15H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJXUNWHCVJGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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